Thiocyanate

Description

Structure

3D Structure

Properties

CAS No. |

302-04-5 |

|---|---|

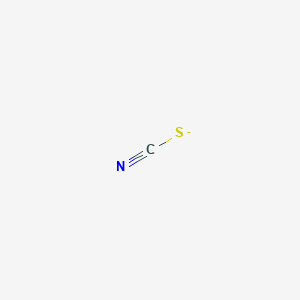

Molecular Formula |

SCN(−) CNS- |

Molecular Weight |

58.08 g/mol |

IUPAC Name |

thiocyanate |

InChI |

InChI=1S/CHNS/c2-1-3/h3H/p-1 |

InChI Key |

ZMZDMBWJUHKJPS-UHFFFAOYSA-M |

SMILES |

C(#N)[S-] |

Canonical SMILES |

C(#N)[S-] |

Other CAS No. |

71048-69-6 302-04-5 3535-84-0 |

physical_description |

Solid |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Synonyms |

thiocyanate thiocyanate ion thiocyanate ion (1-) thiocyanate ion (2-) Thiocyanogen ((SCN)2(1-)) |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Thiocyanate Anion: A Comprehensive Structural Analysis

For Immediate Release

An in-depth guide for researchers, scientists, and drug development professionals on the chemical structure, bonding, and experimental characterization of the thiocyanate ion (SCN⁻).

The this compound ion, SCN⁻, is a versatile and important pseudohalide with significant roles in coordination chemistry, biological systems, and industrial processes. A thorough understanding of its chemical structure is fundamental to harnessing its properties in diverse applications, from the synthesis of novel therapeutic agents to the development of advanced materials. This technical guide provides a detailed examination of the this compound ion's structure, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding.

Lewis Structures and Resonance Theory

The this compound ion is composed of one sulfur, one carbon, and one nitrogen atom, with a total of 16 valence electrons. Its electronic structure is best described as a resonance hybrid of three principal contributing structures. The delocalization of pi electrons across the ion results in a distribution of the negative charge and influences its bonding characteristics and reactivity.

To determine the most significant contributor to the resonance hybrid, the formal charge on each atom is calculated for each structure.

Formal Charge = (Valence Electrons) - (Non-bonding Electrons) - (1/2 * Bonding Electrons)

-

Structure A: Places a negative formal charge on the nitrogen atom.

-

Structure B: Places a negative formal charge on the sulfur atom.

-

Structure C: Involves a +1 formal charge on sulfur and a -2 charge on nitrogen, resulting in significant charge separation.

Based on electronegativity principles, Structure A is considered the major contributor to the resonance hybrid because the negative charge resides on the most electronegative atom, nitrogen.[1][2] Structure B is a minor but significant contributor, explaining the ambidentate nature of the ligand.[2][3][4] Structure C is the least stable and contributes minimally due to the large formal charges and charge separation.[1] The actual structure is a weighted average of these forms, with characteristics of both double and triple bonds between the atoms.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thiocyanate Salts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanate ([SCN]⁻), a pseudohalide anion, is a versatile and crucial entity in various chemical and biological contexts. Its salts are integral to numerous applications, from chemical synthesis to therapeutic interventions.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of common this compound salts, detailed experimental protocols for their handling and analysis, and an exploration of their significance in biological systems and drug development.

Physical Properties of Common this compound Salts

The physical characteristics of this compound salts are fundamental to their application. Key properties of sodium, potassium, ammonium (B1175870), and guanidinium (B1211019) this compound are summarized below for easy comparison.

Table 1: General Physical Properties

| Property | Sodium this compound (NaSCN) | Potassium this compound (KSCN) | Ammonium this compound (NH₄SCN) | Guanidinium this compound (GTC) |

| Molar Mass | 81.07 g/mol | 97.18 g/mol | 76.12 g/mol [2] | 118.16 g/mol [3] |

| Appearance | White crystalline powder, deliquescent[4] | Colorless to white crystalline solid, deliquescent | Colorless crystalline solid, hygroscopic[5][6] | White, hygroscopic crystalline solid[7] |

| Melting Point | ~287 °C (decomposes)[4] | ~173 °C | ~149.5 °C[8] | 118-122 °C[7] |

| Boiling Point | Decomposes[9] | 500 °C (decomposes) | 170 °C (decomposes)[8] | Not applicable |

| Density | ~1.735 g/cm³[4] | 1.89 g/cm³ | 1.305 g/cm³[8] | 1.29 g/cm³ at 20 °C[10] |

Table 2: Solubility Data

| Solvent | Sodium this compound (NaSCN) | Potassium this compound (KSCN) | Ammonium this compound (NH₄SCN) | Guanidinium this compound (GTC) |

| Water | 139 g/100 mL (21 °C)[11] | 177 g/100 mL (20 °C) | 128 g/100 mL (0 °C) | ~1420 g/L (20 °C)[7] |

| Ethanol | Soluble[4] | Soluble[12] | Soluble | Soluble in alcohol[13] |

| Acetone (B3395972) | Soluble[4] | Soluble[12] | Soluble[14] | Soluble in acetone[13] |

Chemical Properties of this compound Salts

The chemical behavior of the this compound ion is characterized by its ambidentate nature and its participation in various redox and coordination reactions.

Coordination Chemistry and the Ambidentate Nature of the this compound Ligand

The this compound ion, [SCN]⁻, is a classic example of an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato).[15] This coordination preference is influenced by several factors, most notably the nature of the metal ion, as described by the Hard and Soft Acids and Bases (HSAB) principle.[15]

-

Hard acids , which are typically small, highly charged metal ions (e.g., Cr³⁺, Fe³⁺, Co²⁺), preferentially bind to the "hard" nitrogen end of the this compound ligand, forming N-bonded isothiocyanato complexes.[15]

-

Soft acids , which are larger, more polarizable metal ions (e.g., Ag⁺, Hg²⁺, Pt²⁺), favor coordination with the "soft" sulfur atom, resulting in S-bonded this compound complexes.[16]

-

Borderline acids (e.g., Fe²⁺, Ni²⁺, Cu²⁺) can form either linkage isomer depending on other factors such as steric hindrance and the solvent.[16]

The this compound ligand can also act as a bridging ligand, coordinating to two or even three metal centers simultaneously.[15]

Caption: Factors influencing the coordination mode of the this compound ligand.

Reactions in Organic Synthesis

This compound salts are valuable reagents in organic synthesis, primarily serving as a source of the this compound nucleophile. They participate in a variety of reactions to introduce the SCN functional group into organic molecules.[17][18][19]

-

Nucleophilic Substitution: Alkyl and aryl thiocyanates can be synthesized by the reaction of the corresponding halides with an alkali metal this compound, such as sodium or potassium this compound.

-

Thiocyanation of Aromatic Compounds: Electron-rich aromatic and heteroaromatic compounds can undergo electrophilic thiocyanation.[17]

-

Synthesis of Heterocycles: Organic thiocyanates are precursors to a wide range of sulfur-containing heterocyclic compounds.[7]

Role in Biological Systems and Drug Development

This compound is a naturally occurring ion in the human body and plays a significant role in the innate immune system.[20] Its therapeutic potential is an active area of research, particularly in the context of diseases characterized by chronic inflammation and oxidative stress.

The Lactoperoxidase-Thiocyanate-Hydrogen Peroxide System

In the presence of hydrogen peroxide (H₂O₂), the enzyme lactoperoxidase (LPO), found in saliva, milk, and airway lining fluid, catalyzes the oxidation of this compound to hypothiocyanous acid (HOSCN).[5][20] HOSCN is a potent antimicrobial agent that targets invading pathogens while being relatively well-tolerated by host tissues.[5]

Caption: The Lactoperoxidase-Thiocyanate-Hydrogen Peroxide antimicrobial pathway.

Therapeutic Potential in Cystic Fibrosis

Cystic fibrosis (CF) is a genetic disorder characterized by defective ion transport, leading to chronic lung infections and inflammation.[21] The cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is mutated in CF, is responsible for the transport of both chloride and this compound ions across epithelial cell membranes.[21] In CF patients, reduced this compound levels in the airways impair the production of antimicrobial HOSCN, contributing to persistent bacterial infections.[21][22]

Recent preclinical studies have shown that nebulized this compound can reduce inflammation and bacterial load in a mouse model of CF.[23] This suggests that this compound supplementation could be a promising therapeutic strategy for CF patients.[24][25]

Historical and Other Therapeutic Applications

In the early 20th century, this compound salts were used to treat hypertension, although this application was discontinued (B1498344) due to toxicity concerns at the high doses required.[26][27] More recently, the antioxidant properties of this compound have garnered interest, as it can detoxify harmful reactive oxygen species.[5]

Experimental Protocols

Synthesis of Potassium this compound

This protocol describes the synthesis of potassium this compound from potassium cyanide and elemental sulfur.

Materials:

-

Potassium cyanide (KCN)

-

Elemental sulfur (S₈), powdered

-

Acetone, anhydrous

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium cyanide in anhydrous acetone.

-

Add powdered elemental sulfur to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the dissolution of the yellow sulfur powder.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Filter the solution to remove any unreacted sulfur.

-

Evaporate the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting solid in a minimum amount of hot deionized water.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of potassium this compound.

-

Collect the crystals by filtration and dry them in a desiccator.

Caption: Workflow for the synthesis of potassium this compound.

Quantitative Analysis of this compound by Argentometric Titration (Volhard's Method)

This method is a back-titration procedure used for the determination of halide and pseudohalide ions.[27][28]

Reagents:

-

Standardized silver nitrate (B79036) (AgNO₃) solution (e.g., 0.1 M)

-

Standardized potassium or ammonium this compound (KSCN or NH₄SCN) solution (e.g., 0.1 M)

-

Ferric ammonium sulfate (B86663) indicator solution

-

Nitric acid (HNO₃), concentrated

Procedure:

-

To a known volume of the sample solution containing this compound ions, add a known excess of standard AgNO₃ solution. This will precipitate the this compound as silver this compound (AgSCN).

-

Add a few milliliters of concentrated HNO₃ to acidify the solution and prevent the precipitation of iron(III) hydroxide.

-

Add a few drops of the ferric ammonium sulfate indicator.

-

Titrate the excess AgNO₃ with the standard KSCN or NH₄SCN solution.

-

The endpoint is reached when a permanent faint reddish-brown color appears, due to the formation of the [Fe(SCN)]²⁺ complex.[27]

-

The amount of this compound in the original sample is calculated by subtracting the amount of this compound that reacted with the excess silver nitrate from the initial amount of silver nitrate added.

HPLC Method for the Determination of this compound

High-performance liquid chromatography (HPLC) provides a sensitive and specific method for the quantification of this compound in various matrices, including biological fluids.[4][12]

Instrumentation:

-

HPLC system with a UV or fluorimetric detector

-

Reversed-phase C18 column

Mobile Phase (Isocratic):

-

A mixture of water and acetonitrile (B52724) (MeCN) containing an ammonium acetate (B1210297) buffer.[4]

Procedure:

-

Sample Preparation: For biological samples like plasma or saliva, a simple deproteinization step (e.g., ultrafiltration) or dilution may be necessary.[1]

-

Derivatization (for fluorimetric detection): For enhanced sensitivity, this compound can be derivatized with a fluorogenic reagent.[12]

-

Injection: Inject a known volume of the prepared sample onto the HPLC column.

-

Detection: Monitor the eluent at a specific wavelength (e.g., UV) or with a fluorescence detector.[4]

-

Quantification: Determine the concentration of this compound by comparing the peak area of the sample to a calibration curve prepared with standard solutions of known this compound concentrations.

Conclusion

This compound salts possess a rich and diverse chemistry that underpins their utility in a wide array of scientific and industrial fields. From their fundamental physical properties and coordination chemistry to their vital role in human physiology and potential as therapeutic agents, a thorough understanding of these compounds is essential for researchers and developers. The experimental protocols provided in this guide offer a practical foundation for the synthesis, handling, and analysis of this compound salts, enabling further exploration of their properties and applications. As research continues to uncover the multifaceted nature of this compound, its importance in chemistry, biology, and medicine is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. Ammonium this compound | CHNS . H3N | CID 15666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium this compound CAS#: 540-72-7 [m.chemicalbook.com]

- 5. sanjaychemindia.com [sanjaychemindia.com]

- 6. CAS 1762-95-4: Ammonium this compound | CymitQuimica [cymitquimica.com]

- 7. scribd.com [scribd.com]

- 8. Solved The this compound ion, SCN⁻, can coordinate through N | Chegg.com [chegg.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. studylib.net [studylib.net]

- 11. Cas 540-72-7,Sodium this compound | lookchem [lookchem.com]

- 12. POTASSIUM this compound - Ataman Kimya [atamanchemicals.com]

- 13. guidechem.com [guidechem.com]

- 14. Ammonium this compound | 1762-95-4 [chemicalbook.com]

- 15. Transition metal complexes of this compound - Wikipedia [en.wikipedia.org]

- 16. HSAB theory - Wikipedia [en.wikipedia.org]

- 17. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. resources.finalsite.net [resources.finalsite.net]

- 21. The antioxidant role of this compound in the pathogenesis of cystic fibrosis and other inflammation-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. respiratory-therapy.com [respiratory-therapy.com]

- 23. Antiinflammatory and Antimicrobial Effects of this compound in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 25. The Use of this compound Formulations to Create Manganese Porphyrin Antioxidants That Supplement Innate Immunity | MDPI [mdpi.com]

- 26. Potassium this compound | 333-20-0 [amp.chemicalbook.com]

- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 28. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

An In-depth Technical Guide on the Natural Sources and Occurrence of Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanate (SCN⁻) is a pseudohalide anion ubiquitously present in the environment and biological systems. Its occurrence stems from diverse natural and anthropogenic sources. In biological systems, this compound plays a significant role in various physiological and pathological processes, including host defense mechanisms and as a detoxification product of cyanide.[1][2] This technical guide provides a comprehensive overview of the natural sources and occurrence of this compound, methods for its quantification, and its involvement in key biological pathways.

Natural Sources of this compound

This compound is found in a wide array of natural sources, including plants, animals, and the environment.

Plant Sources

The primary dietary sources of this compound are plants from the Brassicaceae family, commonly known as cruciferous vegetables.[3][4][5][6] These plants contain glucosinolates, which are sulfur-containing precursors.[4][7] Upon plant tissue damage, such as during mastication, the enzyme myrosinase hydrolyzes glucosinolates to produce various compounds, including isothiocyanates and, subsequently, this compound ions.[4][7][8]

Examples of this compound-containing plants include:

The concentration of this compound in these vegetables can vary. For instance, one study reported the highest this compound content in cabbage, followed by radish, turnip, broccoli, and cauliflower.[9] Another study in Poland found cabbage to have a this compound concentration of 1.194±0.001 mg/100g and broccoli to have 1.034±0.001 mg/100g.[9]

Animal Sources and Occurrence in Biological Fluids

In animals and humans, this compound is ubiquitously found in various tissues and extracellular fluids.[1][2] It originates from dietary intake and as a metabolic product of cyanide detoxification.[1][2][10] Cyanide, which can be ingested from certain foods or inhaled from sources like cigarette smoke, is converted to the less toxic this compound by the mitochondrial enzyme rhodanese (thiosulfate sulfurtransferase).[1][2][11]

This compound is present in:

-

Plasma/Serum: In non-smokers, plasma this compound levels typically range from 5 to 50 µM.[1] Smokers exhibit significantly higher levels due to cyanide in tobacco smoke.[12]

-

Saliva: Saliva contains the highest concentration of this compound in the human body, with levels ranging from 0.5 to 3 mM.[1][13] This high concentration is due to active secretion by the salivary glands and plays a crucial role in the oral cavity's innate immune system.[1][12]

-

Airway Epithelial Lining Fluid (ELF) and Nasal Lining Fluid (NLF): The ELF in human airways has a mean this compound concentration of about 460 µM, which is several times higher than in plasma.[1]

-

Milk: this compound is a natural component of both human and cow's milk.[1][14] In human breast milk, the median value has been reported as 5.6 µg/L (100 nM), while other reports suggest levels comparable to cow's milk at 0.1–10 ppm (1.7–170 µM).[1] A survey of raw cow's milk from China, New Zealand, and the Netherlands found an average concentration of 2.11 mg/kg.[14]

-

Tears: Human tears contain this compound at a concentration of about 150 µM.[1]

-

Urine: this compound is excreted in the urine, and its concentration can be used as a biomarker for cyanide exposure.[15][16]

-

Gastric Juices: The alimentary tract has this compound levels several-fold higher than plasma.[1]

Environmental and Industrial Sources

While this guide focuses on natural sources, it is important to note that this compound can also be found in the environment due to industrial activities. Wastewater from industries such as coking, mining (gold and silver extraction), textile, and printing can contain high concentrations of this compound.[17][18][19] These industrial effluents are a significant source of this compound contamination in water bodies.[3]

Quantitative Data on this compound Occurrence

The following tables summarize the quantitative data on this compound concentrations in various natural sources.

Table 1: this compound Concentration in Human Biological Fluids

| Biological Fluid | Concentration (Non-Smokers) | Concentration (Smokers) | Reference(s) |

| Plasma/Serum | 5 - 50 µM | Significantly higher | [1] |

| 39.20 - 160.95 µmol/L | - | [16] | |

| Saliva | 0.5 - 2 mM | ~3 mM (up to 6 mM) | [1][20] |

| 542 ± 406 µM | 1655 ± 841 µM | [13] | |

| Airway Lining Fluid | ~460 µM | - | [1] |

| Milk (Human) | ~100 nM (5.6 µg/L) | - | [1] |

| Tears | ~150 µM | - | [1] |

| Urine | 81.92 - 294.01 µmol/L | - | [16] |

Table 2: this compound Concentration in Plant-Based Foods

| Food Source | Concentration | Reference(s) |

| Cabbage | 1.194 ± 0.001 mg/100g | [9] |

| Broccoli | 1.034 ± 0.001 mg/100g | [9] |

| Cauliflower | 2.44 ± 0.03 mg/100g (lowest among tested) | [9] |

| Brassicaceae (general) | 0.1 - 1.3 mg/kg (fresh material) | [21] |

Table 3: this compound Concentration in Animal-Based Foods

| Food Source | Concentration | Reference(s) |

| Raw Cow's Milk | 0.1 - 10 ppm (1.7 - 170 µM) | [1] |

| Average: 2.11 mg/kg | [14] | |

| Beef | 0.5 - 0.7 mg/kg | [21] |

Experimental Protocols for this compound Determination

Several analytical methods are available for the quantification of this compound in biological and environmental samples.

Spectrophotometry (Colorimetry)

This is a common and simple method based on the colorimetric reaction of this compound.[22][23]

-

Principle: The method is often based on the König reaction, where this compound is chlorinated to form cyanogen (B1215507) chloride. This intermediate then reacts with a pyridine (B92270) derivative (like isonicotinic acid) and a barbituric acid derivative to produce a colored product that can be measured spectrophotometrically.[15][24] Another approach involves the reaction of this compound with ferric nitrate (B79036) to form a red-colored ferric this compound complex.[9][22]

-

Sample Preparation: Biological samples like serum or urine may require a separation step to remove interfering compounds. This can be achieved by adsorbing this compound onto an anion-exchange resin and then eluting it with a suitable eluent like sodium perchlorate.[15][24]

-

Procedure (Modified König Reaction):

-

Separate this compound from the sample matrix using an anion-exchange resin.

-

Elute the bound this compound with sodium perchlorate.

-

Chlorinate the eluted this compound with sodium hypochlorite (B82951) to form cyanogen chloride.

-

React the cyanogen chloride with a reagent mixture containing isonicotinic acid and 1,3-dimethyl-barbituric acid to develop a color.

-

Measure the absorbance of the colored solution at a specific wavelength (e.g., 530 nm).[9]

-

Quantify the this compound concentration by comparing the absorbance to a standard curve.

-

-

Interferences: Cyanide and certain antibiotics can interfere with this method, but additional washing steps during the ion-exchange chromatography can eliminate these interferences.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a sensitive, specific, and accurate method for the determination of this compound.[25][26]

-

Principle: this compound is derivatized to a volatile compound that can be separated by gas chromatography and detected by mass spectrometry.

-

Sample Preparation and Derivatization:

-

Add an internal standard (e.g., ¹⁵N-labeled sodium this compound) to the sample.[25]

-

Perform an extractive alkylation. A phase-transfer catalyst (e.g., tetrabutylammonium (B224687) sulfate) and a derivatizing agent (e.g., pentafluorobenzyl bromide, PFBBr) are used.[12][26] this compound is simultaneously extracted into an organic phase and derivatized.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized this compound from other components on a suitable GC column.

-

Detect and quantify the analyte using mass spectrometry in selected ion monitoring (SIM) mode, monitoring the characteristic ions of the derivatized this compound and the internal standard.[25]

-

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer good sensitivity and specificity for this compound analysis.[23]

-

Principle: this compound is derivatized to a fluorescent compound, which is then separated by HPLC and detected by a fluorescence detector.

-

Derivatization: this compound can be derivatized with a fluorogenic reagent such as 3-bromomethyl-7-methoxy-1,4-benzoxazin-2-one (B52653) (Br-MBX).[23]

-

HPLC Analysis:

-

The derivatized sample is injected into the HPLC system.

-

Separation is achieved on a reverse-phase column.

-

The fluorescent derivative is detected by a fluorescence detector.

-

-

Advantages: This method can be more specific than some colorimetric methods, especially in samples containing both cyanide and this compound.[23]

Biological Pathways and Significance

Biosynthesis of this compound Precursors in Plants

In plants, this compound originates from the hydrolysis of glucosinolates. The biosynthesis of glucosinolates is a complex pathway involving amino acid precursors.[7]

Caption: Biosynthesis of glucosinolates from amino acid precursors in plants.

Upon tissue disruption, myrosinase acts on glucosinolates to produce isothiocyanates, which can further be converted to this compound.

Caption: Enzymatic hydrolysis of glucosinolates by myrosinase.

This compound Metabolism in Animals

In animals, the primary pathway for this compound formation is the detoxification of cyanide.[2][10]

Caption: The rhodanese-mediated conversion of cyanide to this compound.

Role in Host Defense: The Peroxidase-Thiocyanate System

This compound is a crucial substrate for peroxidase enzymes, such as lactoperoxidase (LPO) and myeloperoxidase (MPO), in the innate immune system.[1][2][20]

Caption: The role of this compound in the peroxidase-mediated host defense system.

In this system, peroxidase catalyzes the oxidation of this compound by hydrogen peroxide to produce hypothiocyanous acid (HOSCN).[1][2] HOSCN is a potent antimicrobial agent that targets and inhibits the metabolic activity of various pathogens.[1] This system is particularly important in mucosal secretions like saliva and airway lining fluid.[1][2] Furthermore, this compound can act as an antioxidant by scavenging more potent and damaging oxidants like hypochlorous acid (HOCl), which is also produced by MPO, thereby protecting host tissues from oxidative damage during inflammation.[1][27]

Conclusion

This compound is a naturally occurring anion with diverse origins, from common dietary vegetables to endogenous metabolic processes. Its concentration in biological fluids is a key indicator of dietary habits, exposure to cyanide (e.g., from smoking), and can be a valuable biomarker in clinical and forensic toxicology. The analytical methods for its quantification are well-established, providing reliable tools for researchers. Understanding the sources, occurrence, and biological roles of this compound is essential for professionals in research, science, and drug development, particularly in the fields of nutrition, toxicology, and immunology. The dual role of this compound as both a key component of the innate immune system and a potential goitrogen at high concentrations highlights the importance of maintaining its physiological balance.

References

- 1. This compound: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide this compound in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Perchlorate, nitrate, and this compound: Environmental relevant NIS-inhibitors pollutants and their impact on thyroid function and human health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantarchives.org [plantarchives.org]

- 5. The Discovery of Thiocyanates within the Cross-Domain Bacteria – Carnicom Institute [carnicominstitute.org]

- 6. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 7. Glucosinolate - Wikipedia [en.wikipedia.org]

- 8. Concentrations of this compound and goitrin in human plasma, their precursor concentrations in brassica vegetables, and associated potential risk for hypothyroidism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Estimation of this compound Content from Selected Cruciferous Vegetables – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 10. Effect of cyanide antidotes on the metabolic conversion of cyanide to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cyanide poisoning - Wikipedia [en.wikipedia.org]

- 12. series.publisso.de [series.publisso.de]

- 13. researchgate.net [researchgate.net]

- 14. Investigation of concentration of this compound ion in raw cow's milk from China, New Zealand and the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Method for determining this compound in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound levels of mainly dietary origin in serum and urine from a human population sample in Port Harcourt, Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Treatment of this compound-containing wastewater: a critical review of this compound destruction in industrial effluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. [The alimentary ingestion, analysis and biological significance of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. Determination of cyanide and this compound in biological fluids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cyanide and this compound in human saliva by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Role of this compound in the modulation of myeloperoxidase-derived oxidant induced damage to macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Thiocyanate in Innate Immunity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The innate immune system relies on a sophisticated arsenal (B13267) of antimicrobial and immunomodulatory molecules to provide a first line of defense against invading pathogens. Among these, the often-overlooked anion thiocyanate (SCN⁻) plays a critical role, particularly at mucosal surfaces. This technical guide provides an in-depth exploration of the function of this compound within the innate immune system, focusing on its conversion by host peroxidases into the potent antimicrobial and anti-inflammatory agent, hypothiocyanite (B1210458) (OSCN⁻). We will detail the enzymatic machinery involved, the mechanisms of action, and the quantitative effects on both microbial viability and host inflammatory pathways. Furthermore, this guide furnishes detailed experimental protocols for key assays and presents complex biological pathways and workflows through structured diagrams to facilitate a deeper understanding and spur further research in this promising therapeutic area.

Introduction: this compound as a Key Substrate for Host Defense

This compound (SCN⁻) is a pseudohalide anion present in all human body fluids, with particularly high concentrations found in mucosal secretions such as saliva, tears, and respiratory tract lining fluid. While historically considered a metabolic waste product, SCN⁻ is now recognized as a crucial substrate for host peroxidase enzymes, primarily lactoperoxidase (LPO) and myeloperoxidase (MPO). These enzymes catalyze the oxidation of SCN⁻ by hydrogen peroxide (H₂O₂), producing the short-lived but highly reactive molecule, hypothiocyanite (OSCN⁻). This "LPO system" constitutes a powerful and elegant component of innate immunity, providing broad-spectrum antimicrobial activity while simultaneously dampening excessive inflammation.

The Lactoperoxidase (LPO) System: Generation of Hypothiocyanite

The LPO system is a cornerstone of mucosal immunity. It comprises three essential components:

-

Lactoperoxidase (LPO): A heme-containing glycoprotein (B1211001) secreted by epithelial cells of the respiratory, gastrointestinal, and reproductive tracts, as well as by salivary and lacrimal glands.

-

Hydrogen Peroxide (H₂O₂): Generated by dual oxidase (DUOX) enzymes on the surface of epithelial cells or by commensal bacteria.

-

This compound (SCN⁻): Actively transported into secretions and across epithelial cell membranes by the sodium/iodide symporter.

The enzymatic reaction proceeds via a two-electron oxidation of SCN⁻ by the H₂O₂-activated LPO enzyme, yielding OSCN⁻. This process is highly efficient and serves as the primary detoxification pathway for H₂O₂ at mucosal surfaces, preventing oxidative damage to host tissues while generating a potent antimicrobial agent.

Caption: Generation of hypothiocyanite by the lactoperoxidase system at a mucosal surface.

Antimicrobial Mechanism of Hypothiocyanite

Hypothiocyanite exerts its broad-spectrum antimicrobial effects by targeting specific and essential microbial metabolic pathways. Its primary mechanism involves the oxidation of sulfhydryl (-SH) groups in microbial enzymes and proteins. This targeted oxidation leads to:

-

Enzyme Inactivation: Critical enzymes in glycolysis and other metabolic pathways containing reactive cysteine residues are inactivated, leading to a rapid cessation of metabolic activity.

-

Disruption of Bacterial Membranes: OSCN⁻ can disrupt the electrochemical gradients across bacterial membranes, impairing transport and energy production.

-

Inhibition of Biofilm Formation: The LPO system has been shown to prevent the formation of biofilms by various pathogenic bacteria.

This mechanism is bacteriostatic at physiological concentrations, effectively halting microbial growth and allowing other components of the immune system to clear the infection. At higher concentrations, it can become bactericidal. A key advantage of this system is its relative harmlessness to host cells, which are better equipped to handle oxidative stress and can reduce oxidized sulfhydryls.

Caption: Antimicrobial mechanisms of hypothiocyanite targeting bacterial components.

Quantitative Antimicrobial Data

The efficacy of the LPO/SCN⁻/H₂O₂ system has been quantified against a range of clinically relevant microbes.

| Microorganism | SCN⁻ (mM) | H₂O₂ (mM) | LPO (U/mL) | Effect | Reference |

| Pseudomonas aeruginosa | 1.0 | 0.1 | 1.0 | >99.9% killing in 60 min | |

| Streptococcus mutans | 0.6 | 0.1 | 0.5 | Complete inhibition of acid production | |

| Candida albicans | 2.0 | 0.2 | 2.0 | Inhibition of germ tube formation | |

| Staphylococcus aureus | 1.5 | 0.15 | 1.2 | 99% reduction in viability in 2h |

Immunomodulatory and Anti-inflammatory Role

Beyond its direct antimicrobial effects, the this compound system plays a significant role in regulating the host inflammatory response. Chronic or excessive inflammation can cause significant tissue damage. Hypothiocyanite acts as a "smart" antimicrobial by selectively targeting microbes while also dampening the host's inflammatory signaling cascades.

The primary anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. OSCN⁻ can prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By keeping NF-κB inactive, OSCN⁻ reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This prevents an overzealous inflammatory response that could lead to host tissue damage.

Caption: Inhibition of the NF-κB inflammatory pathway by hypothiocyanite.

Experimental Protocols

Reproducible and standardized methodologies are essential for studying the this compound system. Below are protocols for key experiments.

Protocol: Quantification of Hypothiocyanite (OSCN⁻) Production

This assay measures the rate of OSCN⁻ production by LPO by monitoring the oxidation of a chromogenic substrate.

Principle: LPO catalyzes the oxidation of SCN⁻ by H₂O₂ to form OSCN⁻. The OSCN⁻ formed is then used to oxidize 5-thio-2-nitrobenzoic acid (TNB), which is colorless, to its disulfide dimer, dithionitrobenzoic acid (DTNB), which is yellow and can be measured spectrophotometrically at 412 nm.

Materials:

-

Lactoperoxidase (from bovine milk)

-

Potassium this compound (KSCN)

-

Hydrogen peroxide (H₂O₂)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

Dithiothreitol (DTT)

-

Phosphate (B84403) buffer (100 mM, pH 6.5)

-

96-well microplate

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare TNB solution: Dissolve DTNB in phosphate buffer to 10 mM. Add DTT in a 2:1 molar ratio to DTNB to reduce it to TNB.

-

Prepare Reagents:

-

LPO solution: Prepare a 10 µg/mL stock solution in phosphate buffer.

-

KSCN solution: Prepare a 100 mM stock solution in phosphate buffer.

-

H₂O₂ solution: Prepare a 10 mM stock solution in water. Dilute fresh daily.

-

-

Assay Setup (per well):

-

150 µL Phosphate buffer

-

20 µL LPO solution (final conc. ~1 µg/mL)

-

10 µL KSCN solution (final conc. 5 mM)

-

10 µL TNB solution (final conc. 0.5 mM)

-

-

Initiate Reaction: Add 10 µL of H₂O₂ solution (final conc. 0.5 mM) to each well to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 25°C. Measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes.

-

Calculation: Calculate the rate of OSCN⁻ production using the molar extinction coefficient of DTNB (14,150 M⁻¹cm⁻¹). The rate of TNB oxidation is stoichiometric to the rate of OSCN⁻ production.

Protocol: Bacterial Viability Assay (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC) of the LPO system required to inhibit bacterial growth.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the LPO system components in a microtiter plate. Bacterial growth is assessed after incubation by measuring optical density.

Materials:

-

Bacterial strain of interest (e.g., P. aeruginosa)

-

Tryptic Soy Broth (TSB)

-

LPO, KSCN, H₂O₂

-

Glucose Oxidase (as a source of H₂O₂) and Glucose

-

Sterile 96-well microplate

-

Incubator

-

Microplate reader (600 nm)

Procedure:

-

Prepare Bacterial Inoculum: Grow an overnight culture of the bacteria in TSB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Prepare LPO System Dilutions:

-

In a 96-well plate, add TSB containing a fixed, non-inhibitory concentration of glucose (e.g., 10 mM) and glucose oxidase (e.g., 20 mU/mL). This will provide a steady, low-level supply of H₂O₂.

-

Add a fixed concentration of LPO (e.g., 2 µg/mL).

-

Create a two-fold serial dilution of KSCN across the plate, with concentrations ranging from 4 mM down to 0.03 mM.

-

-

Inoculation: Add the prepared bacterial inoculum to each well. Include control wells: bacteria only (positive control) and media only (negative control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Measurement: Measure the optical density (OD) at 600 nm using a microplate reader.

-

Determine MIC: The MIC is the lowest concentration of SCN⁻ that results in no visible growth (i.e., no significant increase in OD₆₀₀ compared to the negative control).

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of the LPO system.

Conclusion and Future Directions

This compound is a pivotal substrate for the innate immune system, enabling mucosal surfaces to mount a rapid, targeted, and self-regulating defense against a wide array of pathogens. The LPO/H₂O₂/SCN⁻ system's dual ability to exert potent, broad-spectrum antimicrobial activity while simultaneously dampening potentially harmful inflammatory responses makes it a highly attractive area for therapeutic development. Future research should focus on strategies to augment this endogenous system, such as the topical delivery of its components to treat infections at mucosal sites or the development of small molecules that can enhance SCN⁻ transport or LPO activity. A deeper understanding of this elegant defense mechanism offers significant promise for novel anti-infective and anti-inflammatory therapies.

Thiocyanate: A Pivotal Biomarker in Disease Pathophysiology and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thiocyanate (SCN⁻), a pseudohalide anion, is emerging as a critical biomarker with multifaceted roles in human health and disease. Predominantly known as a detoxification product of cyanide and a marker for tobacco smoke exposure, recent research has illuminated its profound involvement in the innate immune system, antioxidant defense mechanisms, and the pathophysiology of various inflammatory diseases. This technical guide provides a comprehensive overview of this compound's significance as a biomarker, detailing its quantitative levels in various biological fluids, the experimental protocols for its measurement, and its intricate involvement in key signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating inflammatory diseases, oxidative stress, and novel therapeutic strategies.

Introduction to this compound

This compound is a small, linear molecule ubiquitously present in mammalian extracellular fluids, including plasma, saliva, airway lining fluid, and tears.[1] Its primary endogenous source is the detoxification of cyanide by the enzyme rhodanese.[2] Dietary sources, particularly cruciferous vegetables, also contribute to the body's this compound pool.[1] For decades, elevated this compound levels have been utilized as a reliable indicator of cigarette smoke exposure due to the high cyanide content in tobacco smoke.[3] However, the biological functions of this compound extend far beyond this application, positioning it as a key modulator of inflammatory and oxidative processes.

Quantitative Data on this compound Levels

The concentration of this compound varies significantly across different biological fluids and is influenced by factors such as smoking status and disease state. The following tables summarize the reported quantitative data to provide a comparative reference for researchers.

Table 1: this compound Concentrations in Biological Fluids of Healthy Individuals

| Biological Fluid | Concentration Range (Non-Smokers) | Concentration Range (Smokers) | Reference(s) |

| Plasma/Serum | 5 - 50 µM | 100 - 300 µM | [1] |

| Saliva | 0.5 - 2 mM | Up to 3 mM | [1][4] |

| Airway Lining Fluid | ~460 µM | - | [1][5] |

| Urine | µM range | - | [4] |

| Tears | ~150 µM | - | [1] |

| Breast Milk | 1.7 - 170 µM | - | [1] |

Table 2: this compound Concentrations in Disease States

| Disease | Biological Fluid | Patient Concentration | Control Concentration | Reference(s) |

| Cystic Fibrosis | Saliva | 0.031 ± 0.0052 g/L | 0.039 ± 0.0048 g/L (non-smokers) | [6] |

| Cystic Fibrosis | Serum | Slightly lower than controls (not statistically significant) | - | [7] |

| Chronic Periodontitis | Saliva | 1.57132 (SD: 1.41962) | 1.97453 (SD: 1.58674) | [8] |

| Chronic Periodontitis (Smokers) | Saliva | 7.54817 (SD: 4.6195) | 1.97453 (SD: 1.58674) | [8] |

| Cardiovascular Disease | Urine | Lower in CVD patients | Higher in healthy individuals | [9] |

| Myocardial Infarction | Plasma | Above-median SCN⁻ associated with increased survival (with below-median MPO) | - | [10] |

Key Signaling Pathways Involving this compound

This compound plays a crucial role in modulating the activity of peroxidase enzymes, particularly myeloperoxidase (MPO), a key enzyme in the innate immune response. This interaction is central to its function as both an antimicrobial agent and an antioxidant.

The Myeloperoxidase-Hydrogen Peroxide-Thiocyanate System

During inflammation, activated neutrophils release MPO, which utilizes hydrogen peroxide (H₂O₂) to oxidize halides and pseudohalides. This compound is a preferred substrate for MPO, competing with chloride ions.[11] The oxidation of this compound by the MPO/H₂O₂ system generates hypothiocyanous acid (HOSCN), a potent antimicrobial agent that is less damaging to host tissues than the hypochlorous acid (HOCl) produced from chloride oxidation.[2][11]

References

- 1. This compound: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical Mechanisms and Therapeutic Potential of the Pseudohalide this compound in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. series.publisso.de [series.publisso.de]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. [this compound--a pathogenetic factor in cystic fibrosis (mucoviscidosis)?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estimation and correlation of salivary this compound levels in healthy and different forms of tobacco users having chronic periodontitis: A cross-sectional biochemical study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exposure to perchlorate, nitrate and this compound was associated with the prevalence of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High plasma this compound levels are associated with enhanced myeloperoxidase-induced thiol oxidation and long-term survival in subjects following a first myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Biological significance of thiocyanate in saliva and other bodily fluids.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiocyanate (SCN⁻), a pseudohalide anion, is a critical component of mammalian innate immunity and antioxidant defense systems. Present in various bodily fluids, its biological significance extends from potent antimicrobial activity to the detoxification of xenobiotics and modulation of inflammatory responses. This technical guide provides a comprehensive overview of the multifaceted roles of this compound, with a focus on its quantitative distribution, the methodologies for its detection, and the key biochemical pathways in which it participates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, immunology, and drug development, offering insights into the therapeutic and diagnostic potential of this versatile molecule.

Introduction

This compound is a naturally occurring ion found throughout the human body, with particularly high concentrations in secretory fluids such as saliva, tears, and airway lining fluid.[1] Its presence is crucial for a number of physiological processes, most notably as a key substrate for peroxidase enzymes in generating antimicrobial compounds. This guide delves into the core biological functions of this compound, presenting quantitative data on its distribution, detailed experimental protocols for its analysis, and visual representations of its key signaling and metabolic pathways.

Quantitative Distribution of this compound in Bodily Fluids

The concentration of this compound in various bodily fluids is a critical determinant of its biological activity. These levels can be influenced by factors such as diet, smoking status, and certain disease states like cystic fibrosis. The following tables summarize the quantitative data on this compound concentrations across different human biological samples.

Table 1: this compound Concentration in Saliva

| Population | Mean Concentration (mg/L) | Concentration Range (mg/L) | Notes |

| Non-smokers | 36.61 ± 5.84[2] | 33.03 - 79.49[3] | Salivary this compound levels can vary based on diet. |

| Smokers | 79.46 ± 7.80[2] | 121.25 - 187.54[3] | Significantly higher levels are a well-established biomarker for smoking. |

| E-cigarette Smokers | - | 121.24 - 244.11[3] | Levels are comparable to tobacco smokers. |

| Passive Smokers | 50.16 ± 6.87[2] | - | Levels are elevated compared to non-smokers. |

| Smokeless Tobacco Users | 50.16 ± 13.83[2] | - | - |

Table 2: this compound Concentration in Serum and Plasma

| Population | Mean Concentration (µM) | Concentration Range (µM) | Notes |

| Non-smokers | - | 39.20 - 160.95[4] | Background levels are influenced by dietary intake of cyanogenic glucosides. |

| Smokers | Significantly higher than non-smokers[5][6] | - | Reflects exposure to cyanide from tobacco smoke. |

| Ex-smokers | Levels decrease to those of non-smokers over time[5][6] | - | The biological half-life of this compound is approximately 7-14 days.[5] |

| Cystic Fibrosis Patients | Slightly lower than controls (not statistically significant)[7] | - | Patients with severe pulmonary changes may have lower values.[7] |

| General Population | - | 10 - 140[8][9] | Plasma levels can vary widely among individuals. |

Table 3: this compound Concentration in Urine

| Population | Median Concentration (µmol/L) | Concentration Range (µmol/L) | Notes |

| Non-smokers | 24[10] | 9 - 24[10] | Urinary this compound is a biomarker for cruciferous vegetable intake.[11] |

| Smokers | 92[10] | 33 - 275[10] | Levels correlate with the number of cigarettes smoked daily.[10] |

| General Adult Population | 1.28 mg/L (mean)[11] | - | Higher levels in females and non-Hispanic white participants have been observed.[11] |

Table 4: this compound Concentration in Other Bodily Fluids

| Fluid | Concentration | Notes |

| Airway Lining Fluid (Tracheal Secretions) | ~460 µM (in non-CF adults)[9][12] | Significantly higher than in serum, indicating active transport.[12] |

| Nasal Lining Fluid | ~400 µM (in CF and non-CF adults)[12] | The concentration is about 30-fold higher than in serum.[12] |

| Bronchoalveolar Lavage Fluid (Infants with CF) | 1.4 ± 1.4 µM[13] | - |

| Tears | Present[1] | Contributes to the antimicrobial properties of tears. |

| Breast Milk | Present | Provides a source of this compound for infants. |

| Gastric Fluid | Present[1] | - |

Key Biological Roles and Signaling Pathways

The Lactoperoxidase-Thiocyanate-Hydrogen Peroxide Antimicrobial System

One of the most well-characterized functions of this compound is its role as a crucial component of the lactoperoxidase system, a potent antimicrobial mechanism present in saliva, milk, tears, and the respiratory tract. In this system, the enzyme lactoperoxidase (LPO) catalyzes the oxidation of this compound by hydrogen peroxide (H₂O₂) to produce hypothiocyanite (B1210458) (OSCN⁻), a powerful antimicrobial agent.

Hypothiocyanite exerts its antimicrobial effect by oxidizing sulfhydryl groups in bacterial proteins, leading to the disruption of metabolic pathways and ultimately, bacterial death. This system is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.

Detoxification of Cyanide

This compound plays a vital role in the detoxification of cyanide, a potent metabolic poison. The enzyme rhodanese (thiosulfate sulfurtransferase), primarily found in the liver and kidneys, catalyzes the transfer of a sulfur atom from thiosulfate (B1220275) to cyanide, forming the much less toxic this compound, which is then excreted in the urine. This is the primary mechanism by which the body handles cyanide exposure from sources such as cigarette smoke and certain foods.

Transepithelial Transport of this compound

The high concentration of this compound in mucosal secretions compared to plasma is maintained by a sophisticated transepithelial transport system.[12][14] This process involves the uptake of this compound from the blood across the basolateral membrane of epithelial cells, followed by its secretion across the apical membrane into the lumen. The sodium-iodide symporter (NIS) is responsible for the basolateral uptake, while the cystic fibrosis transmembrane conductance regulator (CFTR) and potentially other anion channels mediate its apical exit.[14][15]

In conditions like cystic fibrosis, where CFTR function is impaired, the secretion of this compound into the airways is reduced, potentially compromising the effectiveness of the lactoperoxidase antimicrobial system and contributing to the chronic infections characteristic of the disease.[8][16]

Experimental Protocols for this compound Determination

Accurate quantification of this compound in biological samples is essential for both research and clinical applications. Several methods are available, each with its own advantages and limitations.

Spectrophotometric Method

This colorimetric method is based on the reaction of this compound with ferric ions (Fe³⁺) in an acidic medium to form a stable, reddish-brown ferric this compound complex ([Fe(SCN)(H₂O)₅]²⁺), which can be quantified by measuring its absorbance at a specific wavelength.[17]

Materials:

-

Spectrophotometer

-

Cuvettes

-

Centrifuge

-

Trichloroacetic acid (TCA) solution (e.g., 20%)

-

Ferric nitrate (B79036) solution (e.g., 0.5 M in dilute nitric acid)

-

This compound standard solutions

Procedure:

-

Sample Preparation:

-

For saliva: Collect unstimulated whole saliva and clarify by centrifugation.

-

For serum/plasma: Deproteinize by adding an equal volume of TCA solution, vortex, and centrifuge to pellet the precipitated proteins.

-

-

Reaction:

-

To a clean cuvette, add a specific volume of the prepared sample supernatant or saliva.

-

Add an excess of the ferric nitrate solution and mix well.

-

-

Measurement:

-

Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 480 nm) against a reagent blank.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of this compound standard solutions and determine the concentration of this compound in the sample by interpolation.

-

Ion Chromatography

Ion chromatography (IC) is a highly sensitive and specific method for the determination of this compound in various biological matrices, including urine and plasma.[18][19][20]

Principle: The method involves the separation of this compound from other anions in the sample using an anion-exchange column. The separated this compound is then detected and quantified, often by conductivity detection or UV absorbance.[18][20]

Instrumentation:

-

Ion chromatograph equipped with a conductivity or UV detector

-

Anion-exchange column (e.g., Dionex IonPac AS16)[18]

-

Guard column

-

Autosampler

General Procedure:

-

Sample Preparation:

-

Chromatographic Analysis:

-

Inject the prepared sample into the IC system.

-

Elute the anions using an appropriate mobile phase (e.g., a potassium hydroxide (B78521) gradient).[18]

-

Detect the eluted this compound using the conductivity or UV detector.

-

-

Quantification:

-

Quantify the this compound concentration by comparing the peak area of the sample to a standard curve prepared from known concentrations of this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for the determination of this compound, particularly in complex matrices like plasma.[21][22][23] This method typically involves a derivatization step to make the this compound volatile for gas chromatographic analysis.

Principle: this compound is first extracted from the biological matrix and then derivatized, for example, with pentafluorobenzyl bromide (PFBBr).[21][22] The resulting derivative is then separated by gas chromatography and detected by mass spectrometry.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column

-

Autosampler

General Procedure:

-

Sample Preparation and Derivatization:

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Separate the this compound derivative from other components on the GC column using a specific temperature program.

-

Detect and quantify the derivative using the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

-

-

Quantification:

-

Use an internal standard (e.g., ¹³C,¹⁵N-labeled this compound) to correct for variations in extraction and derivatization efficiency.[21]

-

Determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Conclusion

This compound is a molecule of profound biological importance, with its roles in innate immunity, antioxidant defense, and detoxification being increasingly recognized. The ability to accurately quantify this compound in various bodily fluids provides valuable insights into an individual's health status, exposure to certain toxins, and the functional capacity of key physiological systems. The experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the diagnostic and therapeutic potential of this compound. Future research in this area holds the promise of novel interventions for a range of conditions, from infectious diseases to chronic inflammatory disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. johoe.kmu.ac.ir [johoe.kmu.ac.ir]

- 3. mdpi.com [mdpi.com]

- 4. This compound levels of mainly dietary origin in serum and urine from a human population sample in Port Harcourt, Nigeria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Status of this compound levels in the serum and saliva of non-smokers, ex-smokers and smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Status of this compound levels in the serum and saliva of non-smokers, ex-smokers and smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [this compound--a pathogenetic factor in cystic fibrosis (mucoviscidosis)?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The antioxidant role of this compound in the pathogenesis of cystic fibrosis and other inflammation-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Validation of urinary this compound as a biomarker of tobacco smoking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Higher Levels of Urinary this compound, a Biomarker of Cruciferous Vegetable Intake, Were Associated With Lower Risks of Cardiovascular Disease and All-Cause Mortality Among Non-smoking Subjects [frontiersin.org]

- 12. Concentration of the antibacterial precursor this compound in cystic fibrosis airway secretions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of this compound in exhaled breath condensate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Transcellular this compound transport by human airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Transcellular this compound transport by human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. respiratory-therapy.com [respiratory-therapy.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. wwwn.cdc.gov [wwwn.cdc.gov]

- 19. [Determination of this compound within human urine by ion chromatography method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. series.publisso.de [series.publisso.de]

- 22. Simultaneous determination of cyanide and this compound in plasma by chemical ionization gas chromatography mass-spectrometry (CI-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Determination of cyanide exposure by gas chromatography-mass spectrometry analysis of cyanide-exposed plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Pseudohalide: An In-depth Technical Guide to the Discovery and Early Research of Thiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiocyanate (SCN⁻), a versatile and ubiquitous anion, holds a significant place in the annals of chemical and biomedical research. From its serendipitous discovery in the early 19th century to its pioneering, albeit now obsolete, use as a therapeutic agent, the history of this compound research offers a compelling narrative of scientific inquiry and the evolution of experimental methodology. This technical guide delves into the foundational discoveries, key experimental protocols, and early clinical applications that have shaped our understanding of this fascinating pseudohalide.

The Dawn of this compound: Discovery and Initial Characterization

The story of this compound begins in the early 19th century with the work of the English chemist Robert Porrett. In 1809, while investigating the reactions of "prussic acid" (hydrogen cyanide) with sulfur, Porrett synthesized a new substance he initially named "sulfuretted chyazate."[1][2] This discovery marked the first isolation of the this compound anion.

Porrett's Synthesis of "Sulfuretted Chyazate" (this compound)

Experimental Protocol: Conceptual Reconstruction of Porrett's Synthesis

-

Objective: To investigate the reaction between prussic acid and sulfur.

-

Reactants:

-

Prussic acid (Hydrogen cyanide, HCN) solution.

-

Flowers of sulfur (elemental sulfur, S).

-

A source of alkali (likely potassium or sodium hydroxide) to form the corresponding cyanide salt in solution.

-

-

Apparatus:

-

Glass retort or flask for heating the reaction mixture.

-

Receiving vessel to collect any volatile products.

-

Heating source (e.g., a charcoal furnace or spirit lamp).

-

-

Methodology (Inferred):

-

A solution of an alkali cyanide (e.g., potassium cyanide, KCN) was prepared by reacting prussic acid with an alkali.

-

Elemental sulfur was added to the cyanide solution.

-

The mixture was heated, likely to boiling, to facilitate the reaction between the cyanide and sulfur. The reaction is conceptually represented as: 8 KCN + S₈ → 8 KSCN

-

Upon cooling, Porrett would have observed the formation of crystals of the new salt, potassium this compound (then termed potassium sulfuretted chyazate).

-

The properties of this new salt, including its solubility and reactions with other substances, were then investigated.

-

One of the most striking early observations was the intense blood-red color produced when "sulfuretted chyazate" was mixed with iron(III) salts.[3] This reaction would later become a cornerstone of qualitative and quantitative analysis for both iron and this compound.

From Chemical Curiosity to Therapeutic Agent: The Rise of Medical Interest

For nearly a century, this compound remained primarily a subject of chemical interest. However, at the turn of the 20th century, its physiological effects began to be explored. In 1903, the German physician Dr. Pauli published a seminal paper in the Münchener medizinische Wochenschrift detailing the use of potassium this compound as a treatment for hypertension.[4] This marked the beginning of a period where this compound was a mainstream, albeit challenging, therapy for high blood pressure.

Pauli's 1903 Study on this compound for Hypertension

Access to the full text of Pauli's 1903 publication is limited; however, subsequent reviews and clinical papers from that era provide insight into the early clinical methodology.

Experimental Protocol: Early 20th-Century Clinical Use of Potassium this compound for Hypertension

-

Objective: To evaluate the efficacy of potassium this compound in lowering blood pressure in hypertensive patients.

-

Investigational Drug: Potassium this compound (KSCN), typically administered orally in solution.

-

Patient Population: Individuals diagnosed with hypertension. The diagnostic criteria of the time were less standardized than today, often relying on systolic pressure measurements with early sphygmomanometers.

-

Methodology (Reconstructed from historical accounts):

-

Patient Selection: Patients with elevated blood pressure were enrolled.

-

Dosage and Administration: Potassium this compound was administered orally, often in a syrup to mask its taste. Initial dosages were likely determined empirically and adjusted based on the patient's response and tolerance.

-

Monitoring: Blood pressure was monitored periodically. A crucial aspect of later this compound therapy was the monitoring of serum this compound levels to maintain a therapeutic window and avoid toxicity. However, in the earliest studies, this was not yet a standard practice, making the therapy riskier.

-

Outcome Measures: The primary outcome was a reduction in systolic and diastolic blood pressure. Subjective improvements in symptoms such as headaches and dizziness were also likely recorded.

-

Quantitative Data from Early Hypertension Trials

The following table summarizes typical dosages and therapeutic concentrations reported in the literature following Pauli's initial work, as the practice of monitoring serum levels became more common in the 1920s and 1930s.

| Parameter | Reported Value | Source(s) |

| Daily Oral Dose (KSCN) | 0.1 to 0.5 grams | [5] |

| Therapeutic Serum SCN⁻ | 8 to 12 mg/dL | [5] |

| Toxic Serum SCN⁻ | > 20 mg/dL | [5] |

The Analytical Imperative: Early Methods for this compound Determination

The therapeutic use of this compound necessitated the development of reliable methods for its quantification in biological fluids. The intense color of the iron(III)-thiocyanate complex provided the basis for early colorimetric methods.

Colorimetric Determination of this compound

Experimental Protocol: Typical Early 20th-Century Colorimetric Analysis

-

Objective: To determine the concentration of this compound in a biological sample (e.g., serum, urine).

-

Principle: The formation of the red [Fe(NCS)(H₂O)₅]²⁺ complex upon the addition of ferric ions to a solution containing this compound. The intensity of the color is proportional to the this compound concentration.

-

Reagents:

-

Trichloroacetic acid (TCA) solution (for deproteinization).

-

Ferric nitrate (B79036) or ferric chloride solution (acidified).

-

Potassium this compound standard solutions.

-

-

Apparatus:

-

Colorimeter or spectrophotometer (in later developments).

-

Test tubes and pipettes.

-

Centrifuge.

-

-

Methodology:

-

Sample Preparation: A measured volume of the biological sample (e.g., serum) was mixed with an equal volume of TCA solution to precipitate proteins.

-

Separation: The mixture was centrifuged, and the clear supernatant containing the this compound was collected.

-

Color Development: A fixed volume of the acidified ferric salt solution was added to the supernatant.

-

Quantification: The intensity of the resulting red color was compared to that of a series of standard solutions of known this compound concentrations treated in the same manner. This comparison could be done visually or with a colorimeter.

-

Signaling Pathways and Biological Roles: An Evolving Picture

While the early research focused on the chemical properties and therapeutic applications of this compound, subsequent investigations have revealed its intricate roles in biological systems. This compound is now recognized as a key substrate for peroxidases, leading to the formation of hypothiocyanite (B1210458) (OSCN⁻), a potent antimicrobial agent. This pathway is a crucial component of the innate immune system in various bodily fluids.

Conclusion

The journey of this compound from a laboratory curiosity to a therapeutic agent and a key component of innate immunity exemplifies the dynamic nature of scientific discovery. The foundational work of early chemists and physicians, though lacking the precision of modern techniques, laid the groundwork for our current understanding of this multifaceted anion. This historical perspective not only enriches our appreciation of the science but also provides valuable context for contemporary research into the diverse roles of this compound in health and disease.

References

The Pivotal Role of Thiocyanate in the Lactoperoxidase System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lactoperoxidase system (LPS) is a crucial component of the innate immune defense in mammals, found in various secretions such as milk, saliva, and tears. This system's potent antimicrobial activity is contingent on three key components: the enzyme lactoperoxidase (LPO), hydrogen peroxide (H₂O₂), and the pseudohalide thiocyanate (SCN⁻). This compound, in particular, serves as the primary substrate for LPO, which catalyzes its oxidation by H₂O₂ to produce the highly reactive and microbicidal compound, hypothiocyanite (B1210458) (OSCN⁻). This technical guide provides an in-depth exploration of the central role of this compound within the lactoperoxidase system, detailing its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its characterization. The information is tailored for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of this natural antimicrobial system.

Introduction to the Lactoperoxidase System

The lactoperoxidase system is a natural antimicrobial mechanism that provides a first line of defense against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][2][3] Its effectiveness relies on the synergistic action of its three core components:

-

Lactoperoxidase (LPO): A glycoprotein (B1211001) and member of the heme peroxidase family of enzymes.[1][4]

-

Hydrogen Peroxide (H₂O₂): The oxidizing agent.

-

This compound (SCN⁻): The substrate that is converted into an antimicrobial agent.[4][5]

The absence of any of these three components renders the system inactive.[1]

The Central Role of this compound

This compound is a naturally occurring anion ubiquitously present in mammalian tissues and secretions.[5] Its concentration varies significantly depending on the biological fluid, with particularly high levels found in saliva (0.3-3 mM).[5] In the context of the lactoperoxidase system, this compound is the preferred substrate for LPO-catalyzed oxidation.[6]

Mechanism of Action: The Formation of Hypothiocyanite

The antimicrobial activity of the LPS is not due to the direct action of its individual components but rather the generation of hypothiocyanite (OSCN⁻) and its protonated form, hypothiocyanous acid (HOSCN).[5] The formation of these reactive species is a two-electron oxidation reaction catalyzed by lactoperoxidase, as illustrated in the following diagram:

Caption: The core reaction of the lactoperoxidase system.

The enzyme lactoperoxidase first reacts with hydrogen peroxide, which oxidizes the heme prosthetic group of the enzyme. The oxidized enzyme then reacts with this compound, transferring the oxygen atom and regenerating the native enzyme, while producing hypothiocyanite.

Antimicrobial Action of Hypothiocyanite

Hypothiocyanite is a potent oxidizing agent that exerts its antimicrobial effect primarily through the oxidation of sulfhydryl (-SH) groups in microbial proteins and enzymes.[1][7] This oxidation leads to the formation of sulfenyl thiocyanates (protein-S-SCN) and sulfenic acids (protein-SOH), which disrupt critical cellular functions, including:

-

Membrane Integrity: Damage to membrane proteins can lead to leakage of essential ions and molecules.[8]

-

Metabolic Pathways: Inhibition of key enzymes involved in glycolysis and respiration.[3]

-

Nutrient Transport: Impairment of systems responsible for the uptake of essential nutrients.[8]

The following diagram illustrates the antimicrobial mechanism of hypothiocyanite:

Caption: Mechanism of bacterial inhibition by hypothiocyanite.

The effect of the lactoperoxidase system can be either bacteriostatic (inhibiting growth) or bactericidal (killing the bacteria), depending on the microorganism, the concentration of the components, and the environmental conditions.[9]

Quantitative Data on the Lactoperoxidase System

The efficacy of the lactoperoxidase system is influenced by the concentrations of its components. The following tables summarize key quantitative data related to the system's kinetics and antimicrobial activity.

Table 1: Kinetic Parameters of Lactoperoxidase

| Substrate | Km (mM) | Vmax (U/mg) | Conditions | Reference |

| This compound (SCN⁻) | 0.8 - 3.0 | Not specified | pH 5.3-6.0 | [5] |

| Hydrogen Peroxide (H₂O₂) | 0.04 - 0.1 | Not specified | pH 5.3-6.0 | [2] |

Note: Kinetic parameters can vary depending on the specific assay conditions (pH, temperature, buffer system) and the source of the enzyme.

Table 2: Antimicrobial Efficacy of the Lactoperoxidase System

| Microorganism | Component Concentrations | Effect | Reference |

| Escherichia coli | LPO, 0.4 mM H₂O₂, 4 mM KSCN | Inhibition during 6-hour incubation | [9] |

| Staphylococcus aureus | LPO-H₂O₂-I⁻ system | Active against | [10] |

| Candida albicans | LPO system with iodide | Increased fungicidal effect | [11] |

| Pseudomonas aeruginosa | LPO system with iodide | Inhibition | [11] |

| Streptococcus mutans | LPO, SCN⁻, H₂O₂ | Bactericidal at pH 5.3 | [11] |

Experimental Protocols

Accurate characterization of the lactoperoxidase system requires standardized experimental protocols. The following sections provide detailed methodologies for key assays.

Lactoperoxidase Activity Assay using ABTS

This assay measures the enzymatic activity of lactoperoxidase by monitoring the oxidation of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

Materials:

-

0.1 M Sodium Phosphate (B84403) Buffer, pH 6.0

-

ABTS solution (10 mM)

-

Hydrogen Peroxide (H₂O₂) solution (10 mM)

-

Lactoperoxidase enzyme solution

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

2.7 mL of 0.1 M Sodium Phosphate Buffer (pH 6.0)

-

0.1 mL of ABTS solution (10 mM)

-

0.1 mL of Hydrogen Peroxide solution (10 mM)

-

-

Incubate the mixture at 25°C for 5 minutes to reach thermal equilibrium.

-

Initiate the reaction by adding 0.1 mL of the lactoperoxidase enzyme solution.

-

Immediately measure the increase in absorbance at 405 nm for 5 minutes, taking readings every 30 seconds.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of oxidized ABTS (ε₄₀₅ = 36,800 M⁻¹cm⁻¹).[1]

Workflow Diagram:

Caption: Workflow for the lactoperoxidase activity assay.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This protocol is adapted for the lactoperoxidase system.

Materials:

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Microorganism culture

-

Lactoperoxidase, this compound, and Hydrogen Peroxide stock solutions

-

Incubator

Procedure:

-

Prepare serial two-fold dilutions of the complete lactoperoxidase system (LPO, SCN⁻, and H₂O₂) in the broth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).

-

Inoculate each well with the microbial suspension.

-

Include a positive control well (broth with inoculum, no LPS) and a negative control well (broth only).

-